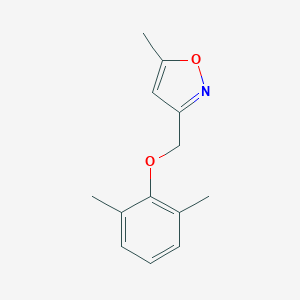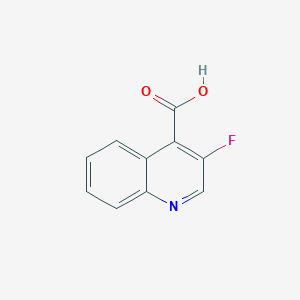
3-Fluoroquinoline-4-carboxylic acid
Descripción general
Descripción
3-Fluoroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 . It belongs to the class of fluoroquinolones, which are broad-spectrum bacteriocidals that share a bicyclic core structure related to the substance 4-quinolone .
Synthesis Analysis
The synthesis of 3-Fluoroquinoline-4-carboxylic acid and its analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed . The use of enaminone as a replacement for 1,3-dicarbinols has been claimed to improve the yield and practicality of the reaction .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The fluoroquinolones, including 3-Fluoroquinoline-4-carboxylic acid, are characterized by the addition of a fluorine atom to the all-carbon containing ring, typically at the C-6 or C-8 positions .Chemical Reactions Analysis
Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered for the synthesis of fluoroquinolones . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
3-Fluoroquinoline-4-carboxylic acid has been studied for its potential in synthetic chemistry. Ondi et al. (2005) explored the conversion of 2-bromo-3-fluoroquinolines into 3-fluoroquinoline-2-carboxylic acids and subsequently into 2-bromo-3-fluoroquinoline-4-carboxylic acids, which can be reduced to afford 3-fluoroquinoline-4-carboxylic acids. This study highlights the versatility of fluoroquinolines in synthesizing various functional groups (Ondi, Volle, & Schlosser, 2005).
Medical Imaging Studies
In the field of medical imaging, fluoroquinoline derivatives have been synthesized and evaluated as potential ligands for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies. Bennacef et al. (2004) researched fluoroiodo-2-phenylquinoline-4-carboxamides, analogues of NK-3 antagonist SB 223412, for their application in medical imaging (Bennacef, Tymciu, Dhilly, Mongin, Quéguiner, Lasne, Barré, & Perrio, 2004).
Antimycobacterial Activities
The compound has also been explored for its antimicrobial properties. A study by Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated their in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. This research underscores the potential of fluoroquinolines in developing new antimicrobial agents (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Synthesis and Spectroscopy
Nycz and Małecki (2013) conducted a study on the synthesis and spectroscopic analysis of hydroxyquinoline carboxylic acids and their fluoro analogues. This research provides insights into the chemical properties and potential applications of fluoroquinoline derivatives in various fields (Nycz & Małecki, 2013).
Synthesis of 3-Fluoroquinolines
Wada, Mori, and Ichikawa (2003) investigated the synthesis of 2,4-disubstituted 3-fluoroquinolines via intramolecular cyclization, showcasing the synthetic versatility of fluoroquinolines in organic chemistry (Wada, Mori, & Ichikawa, 2003).
Antimicrobial and Anticancer Agents
Patel and Patel (2010) focused on the synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation as antibacterial and anticancer agents. This study highlights the potential therapeutic applications of fluoroquinolines (Patel & Patel, 2010).
Safety And Hazards
While specific safety and hazard information for 3-Fluoroquinoline-4-carboxylic acid was not found, it’s worth noting that chemicals in this class should be handled with care. For example, another fluoroquinoline derivative, 3-Fluoropyridine-4-carboxylic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Direcciones Futuras
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reviewed, highlighting the versatile applications of quinoline in the fields of industrial and synthetic organic chemistry . Future research may focus on improving the synthesis process and exploring new applications of 3-Fluoroquinoline-4-carboxylic acid and its analogues .
Propiedades
IUPAC Name |
3-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNQQQRGXUMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479755 | |
| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-4-carboxylic acid | |
CAS RN |
153880-32-1 | |
| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
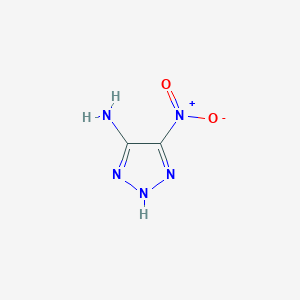

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
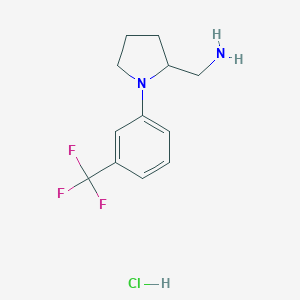
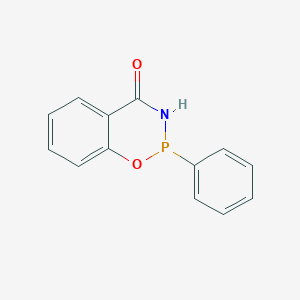
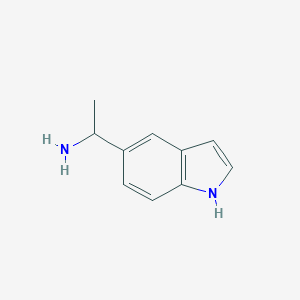
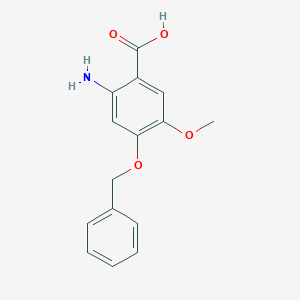
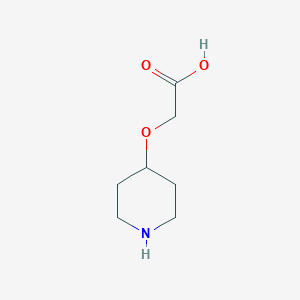
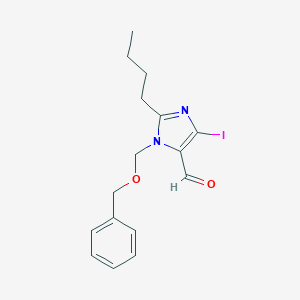
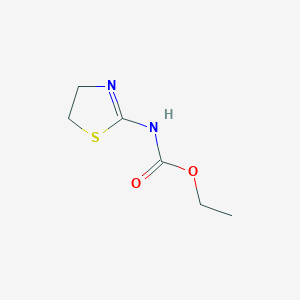
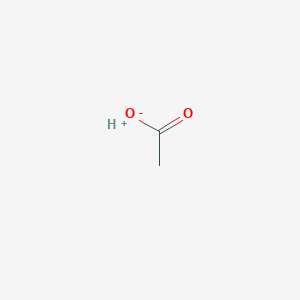
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
